molecular formula C22H30ClN3O4 B1193868 YD277

YD277

Cat. No.: B1193868
M. Wt: 435.949
InChI Key: QLZYWUJZDBTGDC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YD277 is a novel small molecule derived from ML264, a KLF5 inhibitor that elicits cytotoxic effects in colon cancer cell lines. Krüpple-like factor 5 (KLF5) is a promising therapeutic target for TNBC. This compound significantly induced G1 cell cycle arrest and apoptosis in MDA-MB-231 and MDA-MB-468 TNBC cells, independent of KLF5 inhibition. This compound also reduced the protein expression levels of Cyclin D1, Bcl2 and Bclxl and promoted the expression of p21 and p27. This compound (15 mg/kg) significantly suppressed the growth of MDA-MB-231 tumor xenografts in nude mice. These findings indicate that this compound is a promising chemotherapeutic candidate for TNBC. Triple-negative breast cancer (TNBC) is an aggressive malignancy with poor clinical outcomes

Scientific Research Applications

YD277's Role in Triple-Negative Breast Cancer Treatment this compound, a novel small molecule derived from ML264 and a Krüpple-like factor 5 (KLF5) inhibitor, has shown potential in the treatment of triple-negative breast cancer (TNBC). It induces G1 cell cycle arrest and apoptosis in TNBC cells, independent of KLF5 inhibition. This compound lowers the expression of Cyclin D1, Bcl2, Bclxl, and boosts the expression of p21 and p27. Additionally, its anti-cancer effect in TNBC is mediated through the endoplasmic reticulum (ER) stress pathway, notably via the transcription of IRE1α. This molecule has also demonstrated significant tumor growth suppression in MDA-MB-231 tumor xenografts in nude mice, suggesting its potential as a chemotherapeutic agent for TNBC (Chen et al., 2017).

Properties

Molecular Formula

C22H30ClN3O4

Molecular Weight

435.949

IUPAC Name

tert-butyl (E)-4-(2-(3-(3-chlorophenyl)acrylamido)-N-methylacetamido)piperidine-1-carboxylate

InChI

InChI=1S/C22H30ClN3O4/c1-22(2,3)30-21(29)26-12-10-18(11-13-26)25(4)20(28)15-24-19(27)9-8-16-6-5-7-17(23)14-16/h5-9,14,18H,10-13,15H2,1-4H3,(H,24,27)/b9-8+

InChI Key

QLZYWUJZDBTGDC-CMDGGOBGSA-N

SMILES

O=C(N1CCC(N(C(CNC(/C=C/C2=CC=CC(Cl)=C2)=O)=O)C)CC1)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YD277;  YD-277;  YD 277.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YD277
Reactant of Route 2
Reactant of Route 2
YD277
Reactant of Route 3
Reactant of Route 3
YD277
Reactant of Route 4
Reactant of Route 4
YD277
Reactant of Route 5
Reactant of Route 5
YD277
Reactant of Route 6
Reactant of Route 6
YD277

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.